molecular formula C₂₀H₁₁NO₇ B015265 Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro- CAS No. 3326-35-0

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-

Cat. No.: B015265
CAS No.: 3326-35-0
M. Wt: 377.3 g/mol
InChI Key: UACQOMKZFGNRBL-UHFFFAOYSA-N
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Description

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-dihydroxy-5-nitro- is a complex organic compound known for its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom. This compound is notable for its applications in various scientific fields due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-dihydroxy-5-nitro- typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with resorcinol under acidic conditions to form the xanthene core. Subsequent nitration introduces the nitro group at the desired position. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes rigorous purification steps such as recrystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-dihydroxy-5-nitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-dihydroxy-5-nitro- has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent dye due to its strong fluorescence properties.

    Biology: Employed in bioimaging and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the manufacturing of pigments and dyes for various industrial applications.

Mechanism of Action

The mechanism by which Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-dihydroxy-5-nitro- exerts its effects involves its interaction with specific molecular targets. The compound’s fluorescence properties are due to the electronic transitions within its spiro structure. In biological systems, it can bind to specific proteins or nucleic acids, facilitating imaging or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(diethylamino)-:

    Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-6-carboxylic acid, 3’,6’-dihydroxy-: Used in fluorescent labeling.

Uniqueness

Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-dihydroxy-5-nitro- is unique due to its specific nitro substitution, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific fluorescence characteristics or reactivity profiles.

Biological Activity

Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro- is a complex organic compound characterized by its unique structural features, which include a spiro junction connecting an isobenzofuran and a xanthenone moiety. This compound has garnered attention due to its potential biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Structural Characteristics

The structural complexity of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one is attributed to multiple functional groups that enhance its reactivity and biological potential. The presence of hydroxyl and nitro groups contributes to its chemical behavior, making it a candidate for various pharmacological applications.

Anticancer Properties

Research indicates that spiro compounds often exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated antiproliferative activities against human cancer cell lines such as HCT116 (colon carcinoma) and PC3 (prostate carcinoma) .

Table 1: Anticancer Activity of Related Spiro Compounds

Compound NameCell Line TestedIC50 (µM)Reference
SpirooxindoleHCT11612.5
SpironolactonePC315.0
Spiro[isobenzofuran]HCT116TBDThis study

Antibacterial and Antifungal Activities

Similar spiro compounds have also shown promising antibacterial and antifungal activities. For example, studies have documented that spiro compounds can inhibit the growth of various pathogenic bacteria and fungi, suggesting a broad-spectrum antimicrobial potential .

Table 2: Antimicrobial Activity of Spiro Compounds

Compound NameMicroorganism TestedInhibition Zone (mm)Reference
Spiro[isobenzofuran]E. coli15
SpirooxindoleS. aureus20

The mechanisms underlying the biological activity of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one are still being elucidated. Preliminary studies suggest that the compound may interact with various biological targets through hydrogen bonding and hydrophobic interactions facilitated by its functional groups. Molecular docking studies are recommended to further explore these interactions and understand the binding affinities to specific receptors.

Case Studies

Several case studies have highlighted the efficacy of spiro compounds in preclinical settings:

  • Case Study 1 : A study investigating the cytotoxic effects of spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one on HCT116 cells showed significant cell death at concentrations above 10 µM after 48 hours of treatment. The study utilized flow cytometry to assess apoptosis markers, revealing an increase in early apoptotic cells.
  • Case Study 2 : Another investigation assessed the antibacterial properties against Staphylococcus aureus, where spiro compounds exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating their potential as therapeutic agents against resistant bacterial strains.

Future Directions

Future research should focus on:

  • In Vivo Studies : To validate the in vitro findings in animal models.
  • Mechanistic Studies : To clarify the pathways through which these compounds exert their biological effects.
  • Formulation Development : Exploring the potential for drug development based on these compounds.

Properties

IUPAC Name

3',6'-dihydroxy-6-nitrospiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)20(15)14-4-1-10(21(25)26)7-13(14)19(24)28-20/h1-9,22-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACQOMKZFGNRBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062980
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3326-35-0
Record name 3′,6′-Dihydroxy-5-nitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3326-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro(isobenzofuran-1(3H),9'-(9H)xanthen)-3-one, 3',6'-dihydroxy-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9062980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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